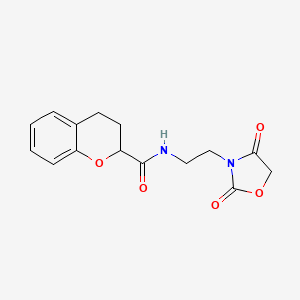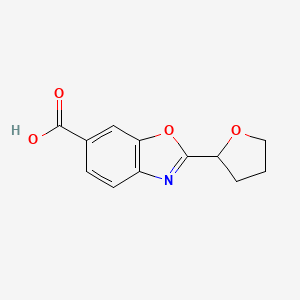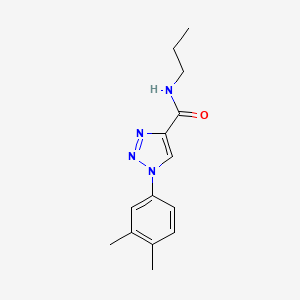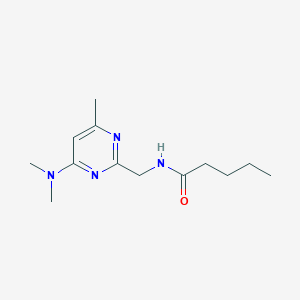
3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione is a chemical compound commonly known as DAPTA. DAPTA is a synthetic molecule that has been synthesized for scientific research purposes. It is a small molecule that has been designed to bind to the CD4 receptor, a protein that is found on the surface of T cells. DAPTA has been extensively studied for its potential use in the treatment of HIV/AIDS.
作用機序
DAPTA binds to the CD4 receptor on the surface of T cells, preventing the HIV envelope glycoprotein from binding to the receptor. This blocks the entry of the virus into the T cell, preventing viral replication and spread. DAPTA has been shown to have a high binding affinity for the CD4 receptor, making it an effective inhibitor of HIV entry.
Biochemical and Physiological Effects:
DAPTA has been shown to be well-tolerated in laboratory studies, with no significant toxicity observed. It has been shown to have a long half-life, allowing for once-daily dosing. DAPTA has been shown to be effective in reducing viral load in animal models of HIV infection. In addition, DAPTA has also been shown to have immunomodulatory effects, enhancing the activity of T cells and natural killer cells.
実験室実験の利点と制限
DAPTA has several advantages for laboratory experiments. It is a small molecule that is easy to synthesize and purify. It has a high binding affinity for the CD4 receptor, making it an effective inhibitor of HIV entry. DAPTA has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to the use of DAPTA in laboratory experiments. It is a synthetic molecule that may not accurately mimic the natural environment of the CD4 receptor on T cells. In addition, DAPTA has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not yet fully understood.
将来の方向性
There are several future directions for the study of DAPTA. One area of research is the development of DAPTA-based therapies for the treatment of HIV/AIDS. This includes the development of DAPTA-based combination therapies that can target multiple stages of the viral life cycle. Another area of research is the study of DAPTA's immunomodulatory effects, including its potential use in the treatment of cancer and other immune-related disorders. Finally, there is a need for further studies to evaluate the safety and efficacy of DAPTA in human clinical trials.
合成法
DAPTA is synthesized through a multistep process that involves the reaction of an o-toluidine derivative with a pyrrolidine-2,5-dione derivative. The reaction is carried out in the presence of a base and a solvent. The resulting product is then purified through a series of chromatographic techniques to obtain pure DAPTA. The synthesis method of DAPTA has been extensively studied and optimized to obtain high yields and purity.
科学的研究の応用
DAPTA has been extensively studied for its potential use in the treatment of HIV/AIDS. It has been shown to have potent anti-HIV activity by blocking the interaction between the CD4 receptor and the HIV envelope glycoprotein. DAPTA has been shown to be effective against a wide range of HIV strains, including those that are resistant to current antiretroviral therapies. In addition, DAPTA has also been studied for its potential use in the treatment of other viral infections, such as hepatitis C and influenza.
特性
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-methylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-13-6-4-5-7-17(13)22-18(23)12-16(19(22)24)20-14-8-10-15(11-9-14)21(2)3/h4-11,16,20H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTCCUWKLVDLBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)CC(C2=O)NC3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((4-(Dimethylamino)phenyl)amino)-1-(o-tolyl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Methylpyrazol-1-yl)-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridazine](/img/structure/B2732531.png)



![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2732539.png)
![3-[(2,5-Dimethylphenyl)methylsulfanyl]-1-methylindole](/img/structure/B2732541.png)

![methyl 4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate](/img/structure/B2732543.png)


![N-(3-chloro-4-methylphenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2732546.png)


![[2-(4-Methylpiperazinyl)pteridin-4-yl]phenylamine](/img/structure/B2732549.png)